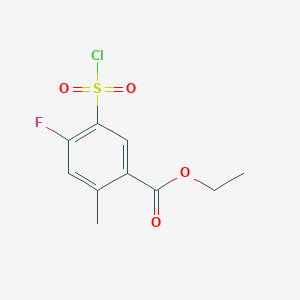

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate

説明

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is a useful research compound. Its molecular formula is C10H10ClFO4S and its molecular weight is 280.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorosulfonyl group : This functional group is known to enhance the reactivity of the compound, potentially leading to various biological interactions.

- Fluorine substitution : The presence of a fluorine atom can influence the lipophilicity and metabolic stability of the compound, which may affect its pharmacokinetic properties.

The biological activity of this compound may be attributed to its interaction with specific biological targets, such as:

- EP Receptors : Research indicates that compounds with similar structures can act as ligands for EP receptors, which are part of the G-protein coupled receptor (GPCR) superfamily. These receptors are involved in various physiological processes, including pain modulation and inflammation .

- Inhibition of Enzymatic Activity : The chlorosulfonyl group may facilitate inhibition of certain enzymes linked to inflammatory pathways, contributing to analgesic effects .

Biological Activity Studies

Several studies have explored the biological activities associated with compounds similar to this compound. Key findings include:

- Analgesic Effects : Compounds targeting EP receptors have demonstrated efficacy in reducing pain in various models, including inflammatory pain models. For instance, EP1 receptor antagonists have shown significant analgesic activity in preclinical studies .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against specific pathogens, suggesting potential applications in treating infections .

Table 1: Biological Activities of Related Compounds

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Potential EP receptor antagonist | |

| Mthis compound | Antimicrobial activity | |

| Novel EP1 antagonists | Analgesic effects in inflammatory models |

Research Findings

Recent studies have highlighted the need for new therapeutic agents targeting EP receptors due to increasing drug resistance and side effects associated with current treatments. The exploration of this compound and its analogs could lead to the development of more effective pain management strategies and treatments for inflammatory diseases.

科学的研究の応用

Pharmaceutical Applications

Ethyl 5-(chlorosulfonyl)-4-fluoro-2-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorosulfonyl group provides a reactive site for further chemical transformations, making it a valuable building block in drug development.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that compounds derived from this compound exhibit antiviral properties. For instance, derivatives have been synthesized and tested for their efficacy against Hepatitis B virus (HBV). The results indicated promising anti-HBV activity, highlighting the compound's potential in antiviral drug formulation .

Synthetic Chemistry

In synthetic organic chemistry, this compound is utilized as a reagent for the preparation of sulfonamide derivatives. These derivatives are crucial for developing various biologically active compounds.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| Nucleophilic Substitution | Sulfonamide Derivatives | Antibacterial agents |

| Electrophilic Aromatic Substitution | Functionalized Aromatics | Agrochemicals |

| Coupling Reactions | Biologically Active Compounds | Drug development |

Materials Science

The compound has also found applications in materials science, particularly in the development of functionalized polymers and nanomaterials. Its sulfonyl group can enhance the properties of polymers, such as thermal stability and solubility.

Case Study: Polymer Modification

A study demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance. This modification is particularly beneficial for applications in high-performance materials used in electronics and aerospace industries .

Catalytic Applications

This compound has been explored as a catalyst precursor in various organic reactions. Its ability to form sulfonic acid functionalities makes it suitable for catalyzing reactions such as esterification and transesterification.

Table 2: Catalytic Reactions Using this compound

| Reaction Type | Catalyst Role | Reaction Outcome |

|---|---|---|

| Esterification | Catalyst precursor | High yield of esters |

| Transesterification | Catalyst for biodiesel production | Enhanced conversion rates |

特性

IUPAC Name |

ethyl 5-chlorosulfonyl-4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO4S/c1-3-16-10(13)7-5-9(17(11,14)15)8(12)4-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBASTXVIYNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。